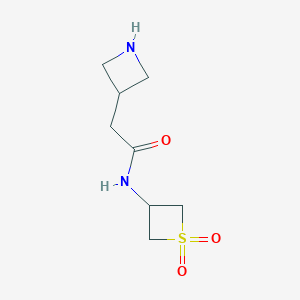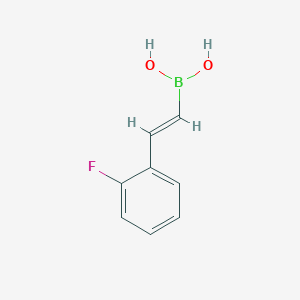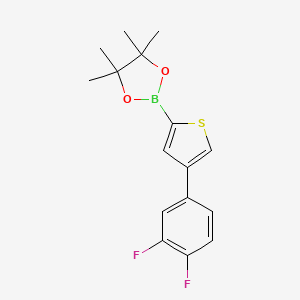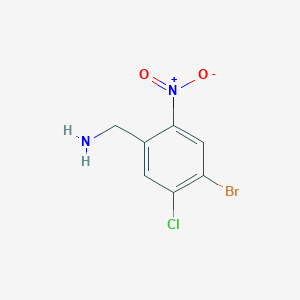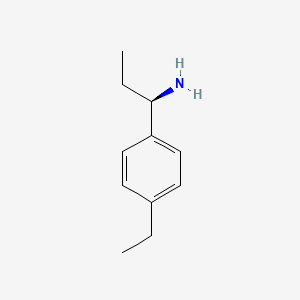
7-Acetyl-5-fluoroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-5-fluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 7th position and a fluorine atom at the 5th position on the indolin-2-one scaffold. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making this compound a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5-fluoroindolin-2-one can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with acetyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Microwave-assisted synthesis has been explored as an efficient method for producing fluorinated indole derivatives, offering advantages such as shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-5-fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
7-Acetyl-5-fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Acetyl-5-fluoroindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways involved are ongoing, with a focus on understanding the compound’s effects at the cellular and molecular levels .
Comparison with Similar Compounds
5-Fluoroindolin-2-one: Lacks the acetyl group, making it less lipophilic.
7-Acetylindolin-2-one: Lacks the fluorine atom, resulting in different biological activity.
5-Fluoro-2-oxindole: A closely related compound with similar structural features but different reactivity.
Uniqueness: 7-Acetyl-5-fluoroindolin-2-one is unique due to the combined presence of the acetyl and fluorine groups, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-acetyl-5-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |
InChI Key |
AVWVEMOEBOWPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1NC(=O)C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


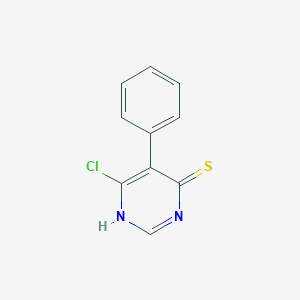


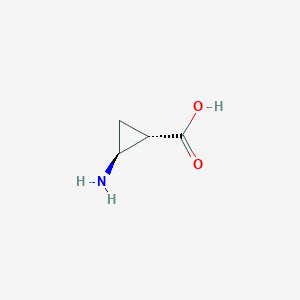

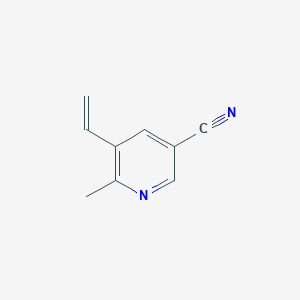
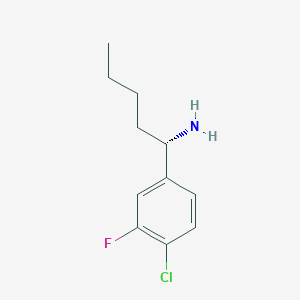
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
